molecular formula C4H5F3O3 B040096 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid CAS No. 114715-77-4

3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid

Cat. No.: B040096
CAS No.: 114715-77-4
M. Wt: 158.08 g/mol
InChI Key: CTGJACFEVDCYMC-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is an organic compound with the molecular formula C4H5F3O3. It is characterized by the presence of three fluorine atoms, a hydroxyl group, and a methyl group attached to a propanoic acid backbone. This compound is notable for its use as a chiral building block in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid can be synthesized through a fluorination reaction. One common method involves the reaction of 2-methylmalonic acid with hydrogen fluoride under controlled conditions . Another approach utilizes the kinetic resolution of racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide using a cobalt-dependent amidase from Burkholderia phytofirmans[3][3].

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. These processes are optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical and chemical applications .

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield trifluoromethyl ketones, while reduction of the carboxylic acid group can produce trifluoromethyl alcohols .

Scientific Research Applications

3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is unique due to its combination of trifluoromethyl and hydroxyl groups, which confer distinct chemical properties. Its chiral nature makes it particularly valuable in the synthesis of enantiomerically pure compounds, a feature not shared by all similar compounds .

Properties

IUPAC Name

3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O3/c1-3(10,2(8)9)4(5,6)7/h10H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGJACFEVDCYMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70921475
Record name 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid
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Molecular Weight

158.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374-35-6, 114715-77-4
Record name 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl
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Record name 114715-77-4
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Synthesis routes and methods

Procedure details

(R/S)-2-Hydroxy-2-methyl-3,3,3-trifluoropropanoic acid was resolved according to the resolution method described in European Patent Application No. EP 524781 (described for the preparation of the (S)-(−)-acid) except that (1S,2R)-norephedrine was used in place of (1R,2S)-norephedrine or (S)-(−)-1-phenylethylamine to yield the title compound, [α]D20 +18.1° C. (c, 8.8 in MeOH); NMR analysis of the acid in the presence of (R)-(+)-1-phenylethylaine gave an enantiomerical purity of >98%. NMR (CDCl3): 1.27 (s, 3H) for the (R)-enantiomer, 1.21 (s, 3H) for the (S)-enantiomer.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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